REACTION_CXSMILES
|
C([N:8]1[CH2:17][CH2:16][C:15]2[C:14]([Cl:18])=[N:13][C:12]([C:19]([F:22])([F:21])[F:20])=[N:11][C:10]=2[CH2:9]1)C1C=CC=CC=1.CCOCC>C(OCC)(=O)C.CO>[ClH:18].[F:22][C:19]([F:20])([F:21])[C:12]1[N:13]=[CH:14][C:15]2[CH2:16][CH2:17][NH:8][CH2:9][C:10]=2[N:11]=1 |f:4.5|
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2N=C(N=C(C2CC1)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
285 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
530 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under 1 atm of hydrogen until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen, and 2 g of 10% Pd/C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was judged complete by TLC analysis (about 7.5 h total)
|
Duration
|
7.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the Celite washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resultant pale yellow oil was triturated with 400 mL of ether
|
Type
|
CUSTOM
|
Details
|
Crystals formed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resultant solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give off-white crystals that
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed on a steam bath
|
Type
|
CUSTOM
|
Details
|
Crystals formed
|
Type
|
FILTRATION
|
Details
|
It was then filtered
|
Type
|
CUSTOM
|
Details
|
The collected solid was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(C=1N=CC2=C(N1)CNCC2)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |